

combinatorial biosynthesis tenellin novel analogs

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Compound Focus: Tenellin

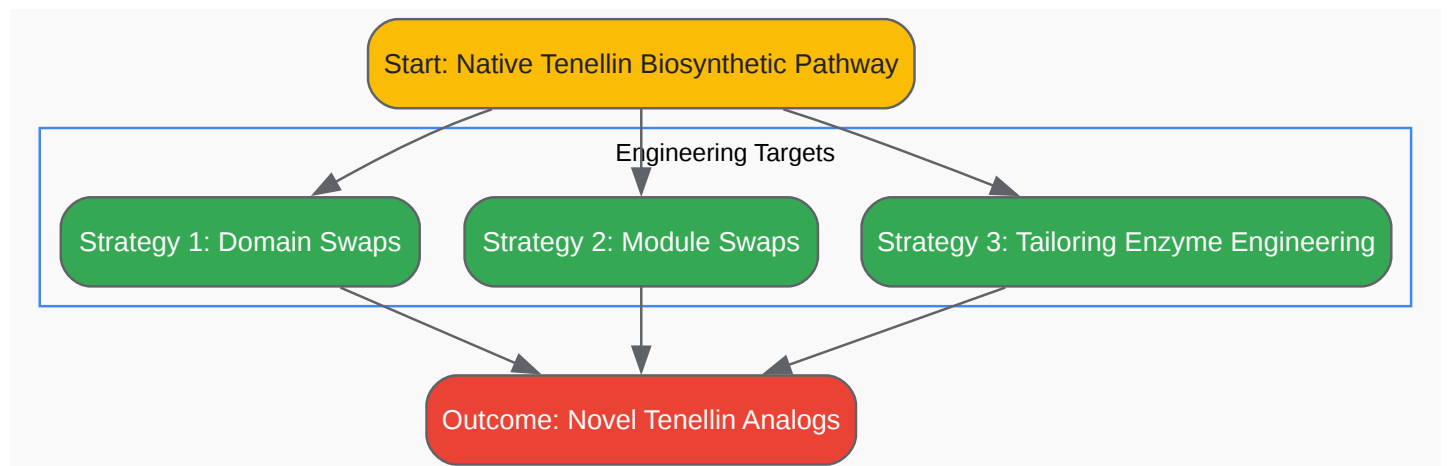
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Combinatorial Biosynthesis Strategies

The core of combinatorial biosynthesis lies in engineering the enzymatic assembly lines. The following diagram illustrates the primary strategic workflow for creating novel **tenellin** analogs.



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Domain Swaps

This involves replacing discrete catalytic units (domains) within a megasynth(et)ase with analogous domains from a different enzyme [1].

- **SAT Domain Swaps:** The Starter Unit Acyl Carrier Protein Transacylase (SAT) domain selects the building block that begins polyketide assembly. Swapping this domain can incorporate alternative starter units, altering the molecular scaffold's foundation [1].
- **PT and TE Domain Swaps:** The Product Template (PT) domain controls the cyclization pattern of the polyketide chain, while the Thioesterase (TE) domain dictates how the final product is released from the enzyme (e.g., via macrocyclization). Engineering these domains can lead to novel ring structures and product scaffolds [1].

Module Swaps

For systems involving collaborative PKS enzymes, entire modules—each responsible for a specific round of chain extension—can be exchanged. This is a highly effective strategy for generating polyketides of different chain lengths and oxidation states [1].

Tailoring Enzyme Engineering

After the core scaffold is synthesized, **tailoring enzymes** (e.g., oxidoreductases, methyltransferases, glycosyltransferases) perform further modifications. Expressing the **tenellin** core scaffold in a host equipped with heterologous tailoring enzymes can introduce new functional groups, significantly diversifying the final chemical structures [1].

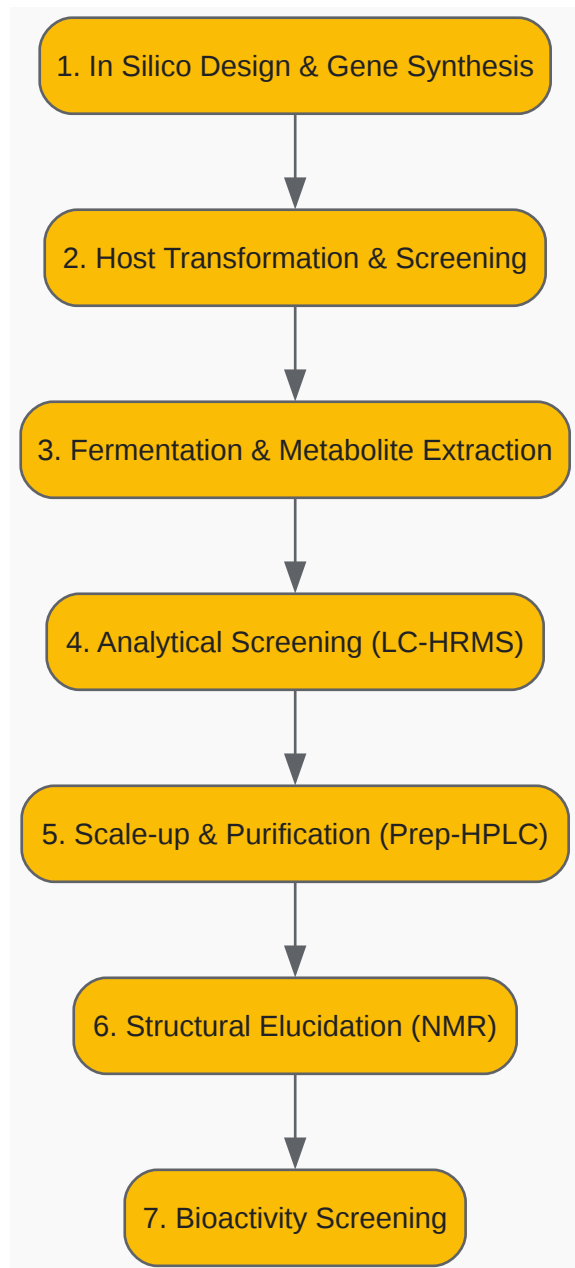
Application Note: Producing a Novel **Tenellin** Analog

Project Objective

To generate a novel **tenellin** analog with a modified polyketide moiety and enhanced bioactivity by swapping the SAT domain of the native **tenellin** PKS with the SAT domain from a hexanoyl-priming PKS.

Experimental Design & Workflow

The entire process, from genetic construction to analog characterization, is outlined below.



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Required Materials

- **Genes:** SAT domain from *AfoE* or analogous hexanoyl-priming PKS [1].
- **Vectors:** Fungal expression vector (e.g., pTYGS).
- **Host Strain:** *Aspergillus oryzae* NSAR1 (a preferred heterologous host).
- **Culture Media:** CD-ST and DPY media for transformation and fermentation.

Step-by-Step Protocol

Part I: Genetic Construction of Chimeric PKS

- **Amplify Donor SAT Domain:** Design primers with bp overlaps homologous to the **tenellin** PKS recipient sites. Perform PCR amplification.
- **Linearize Recipient Vector:** Amplify the entire **tenellin** PKS expression vector, excluding its native SAT domain.
- **Assemble Chimeric Gene:** Use an In-Fusion HD Cloning Kit to mix the linearized vector and the SAT domain insert. Incubate at 50°C for 15 minutes.
- **Transform and Verify:** Transform the reaction into *E. coli*, isolate plasmid DNA, and verify the construct by sequencing the entire modified region.

Part II: Heterologous Expression in *A. oryzae**

- **Transform Host Fungus:** Protoplast *A. oryzae* and transform with the verified plasmid.
- **Culture and Induce:** Inoculate transformants into CD-ST broth for hours, then transfer to DPY media to induce secondary metabolism. Incubate at 30°C for 5-7 days with shaking.

Part III: Metabolic Profiling and Compound Characterization

- **Extract Metabolites:** Separate the mycelia and broth by filtration. Extract the broth with EtOAc and the mycelia with MeOH:EtOAc (1:1).
- **LC-HRMS Analysis:**
 - **Column:** C18 (e.g., 2.6 μ m, x mm).
 - **Mobile Phase:** (A) H₂O + 0.1% Formic Acid; (B) MeCN + 0.1% Formic Acid.
 - **Gradient:** 5% B to 100% B over minutes.
 - **Detection:** UV/Vis (200-600 nm) and HRMS in positive ion mode.
- **Data Interpretation:** Analyze chromatograms for novel peaks with mass shifts corresponding to the expected molecular weight change (e.g., + m/z for a hexanoyl starter vs. native acetyl). Isolate promising targets.

Part IV: High-Throughput Activity Screening A nonradioactive, high-throughput malachite green assay can be adapted to screen for desired biological activity [2].

- **Assay Principle:** Measures orthophosphate (Pi) concentration released during the adenylation reaction of a target enzyme (e.g., an adenylation domain involved in a disease-related pathway).
- **Protocol:**
 - In a 96-well plate, mix μ L of the purified novel analog (at various concentrations) with μ L of assay buffer and the target enzyme.
 - Start the reaction by adding μ L of ATP/Mg²⁺ solution.

- Incubate at 30°C for minutes.
- Stop the reaction by adding μL of malachite green solution.
- Incubate for minutes at room temperature and measure absorbance at 620 nm.
- **Analysis:** Compare Pi release to controls to determine IC50 values for active analogs.

Analysis and Validation

Key characterization data for the novel analogs should be compiled for easy comparison.

Analog ID	Molecular Formula	Theoretical [M+H] ⁺	Observed [M+H] ⁺	Retention Time (min)	Key Bioactivity (IC50)
Tenellin (Native)	C21H19N2O5	403.1293	403.1291	12.5	>100 μM
TNL-Hex1	C25H27N2O5	459.1919	459.1915	16.8	15.2 μM
TNL-But1	C23H23N2O5	431.1606	431.1602	14.1	48.5 μM

Discussion and Future Perspectives

Combinatorial biosynthesis provides a powerful and efficient platform for natural product diversification, often requiring fewer steps than total chemical synthesis to access complex scaffolds [3]. The primary challenge is ensuring that chimeric enzymes remain functional, which requires careful design and screening [1].

Future directions include:

- Developing more sophisticated high-throughput screening methods to rapidly identify productive chimeric pathways [4].
- Applying **machine learning** to predict the compatibility of domains and modules for more rational design [1].
- Creating streamlined **plug-and-play** synthetic biology platforms for fungal megasynth(et)ases to accelerate the engineering cycle.

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